Natriumglucoheptanat

Übersicht

Beschreibung

Gluceptate sodium: It forms stable complexes with di- and trivalent metal ions such as calcium, iron (II), iron (III), and aluminum . This compound is widely used in various industries due to its ability to bind metal ions effectively.

Wissenschaftliche Forschungsanwendungen

Chemie: Gluceptat-Natrium wird als Chelatbildner in verschiedenen chemischen Prozessen verwendet, um Metallionen zu binden und deren Interferenz in Reaktionen zu verhindern.

Biologie: In der biologischen Forschung wird Gluceptat-Natrium verwendet, um Metallionen-Interaktionen und deren Auswirkungen auf biologische Systeme zu untersuchen.

Medizin: Gluceptat-Natrium wird in der diagnostischen Bildgebung als Bestandteil von Technetium Tc 99m Gluceptat verwendet, das für die Nierenbildgebung eingesetzt wird .

Industrie: Gluceptat-Natrium wird in der Wasseraufbereitung, Landwirtschaft, Kosmetik und Textilverarbeitung eingesetzt, da es Metallionen stabilisieren und den bakteriellen Abbau von Lösungen verhindern kann .

Wirkmechanismus

Gluceptat-Natrium entfaltet seine Wirkungen durch die Bildung stabiler Komplexe mit Metallionen. Der Chelatbildungsprozess beinhaltet die Bindung von Metallionen an die Hydroxyl- und Carboxylgruppen von Gluceptat-Natrium, wodurch eine stabile Ringstruktur gebildet wird. Dies verhindert, dass die Metallionen an unerwünschten Reaktionen teilnehmen und stabilisiert die Lösung .

Wirkmechanismus

Target of Action

Sodium glucoheptonate primarily targets metal ions, particularly calcium and magnesium ions. It acts as a chelating agent, binding to these metal ions and forming stable complexes. This chelation process is crucial in various industrial and medical applications, such as water treatment and as a component in pharmaceuticals .

Mode of Action

The interaction of sodium glucoheptonate with its targets involves the formation of coordination bonds between the metal ions and the hydroxyl and carboxyl groups of the glucoheptonate molecule. This binding prevents the metal ions from participating in unwanted chemical reactions, thereby stabilizing solutions and preventing precipitation . In medical applications, this chelation can help in the removal of excess metal ions from the body, aiding in detoxification processes .

Biochemical Pathways

Sodium glucoheptonate affects biochemical pathways involving metal ions. By chelating calcium and magnesium, it can influence pathways related to enzyme activity, as many enzymes require these ions as cofactors. The chelation can inhibit or modify the activity of these enzymes, leading to downstream effects on metabolic processes . For example, in water treatment, it prevents the formation of scale by binding to calcium ions, thus maintaining the efficiency of the system .

Pharmacokinetics

The pharmacokinetics of sodium glucoheptonate involve its absorption, distribution, metabolism, and excretion (ADME). After administration, it is absorbed into the bloodstream and distributed throughout the body. Its chelating action occurs in the bloodstream and tissues where metal ions are present. The compound is eventually excreted through the kidneys, with its chelated metal ions, thus aiding in the detoxification process . The bioavailability of sodium glucoheptonate is influenced by its ability to form stable complexes with metal ions, which can affect its distribution and excretion rates .

Result of Action

At the molecular level, the chelation of metal ions by sodium glucoheptonate results in the formation of stable, soluble complexes. This prevents the metal ions from participating in reactions that could lead to precipitation or toxicity. At the cellular level, this can protect cells from damage caused by excess metal ions and maintain the proper functioning of enzymatic processes that require these ions as cofactors . In industrial applications, this action helps in maintaining the stability and efficiency of processes such as water treatment .

Action Environment

The efficacy and stability of sodium glucoheptonate are influenced by environmental factors such as pH, temperature, and the presence of other ions. In acidic or highly alkaline environments, the chelation efficiency may be affected due to changes in the ionization state of the glucoheptonate molecule. Higher temperatures can increase the rate of chelation but may also lead to the degradation of the compound over time. The presence of competing ions can also affect the binding efficiency, as sodium glucoheptonate may preferentially bind to certain ions over others .

Biochemische Analyse

Biochemical Properties

Sodium glucoheptonate is known for its chelating properties and is utilized as a chelating agent in various processes . It forms stable complexes with metal ions, which is a key aspect of its role in biochemical reactions

Cellular Effects

Its strong chelating properties suggest that it may influence cell function by binding to metal ions that are important for cellular processes . Detailed studies on its impact on cell signaling pathways, gene expression, and cellular metabolism are currently lacking.

Molecular Mechanism

The molecular mechanism of Sodium glucoheptonate primarily involves its chelating properties. It forms stable complexes with metal ions, which could influence various biochemical processes . Detailed information on its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression is currently unavailable.

Temporal Effects in Laboratory Settings

Sodium glucoheptonate is known to be stable . Detailed information on the changes in its effects over time in laboratory settings, including its stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies, is currently lacking.

Metabolic Pathways

Sodium glucoheptonate is likely metabolized through the pentose phosphate pathway, similar to other structurally similar sugar-like carbohydrate metal-complexes . Detailed information on the specific enzymes or cofactors it interacts with, or its effects on metabolic flux or metabolite levels, is currently unavailable.

Transport and Distribution

Its solubility in water suggests that it could be easily transported and distributed . Detailed information on any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation, is currently lacking.

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: Gluceptat-Natrium wird durch Reaktion von Gluconsäure mit Natriumhydroxid synthetisiert. Die Reaktion erfolgt typischerweise unter kontrollierten pH-Bedingungen, um die Bildung des Natriumsalzes der Gluconsäure zu gewährleisten. Die Reaktion kann wie folgt dargestellt werden:

C6H12O7+NaOH→C6H11NaO7+H2O

Industrielle Produktionsverfahren: In industriellen Umgebungen wird Gluceptat-Natrium durch Neutralisation von Gluconsäure mit Natriumhydroxid in großen Reaktoren hergestellt. Das Reaktionsgemisch wird dann durch Filtration und Kristallisationsprozesse gereinigt, um das Endprodukt in reiner Form zu erhalten {_svg_2}.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Gluceptat-Natrium unterliegt in erster Linie Chelatbildungsreaktionen, bei denen es stabile Komplexe mit Metallionen bildet. Es unterliegt unter normalen Bedingungen typischerweise nicht Oxidations-, Reduktions- oder Substitutionsreaktionen.

Häufige Reagenzien und Bedingungen: Die Chelatbildungsreaktionen von Gluceptat-Natrium umfassen Metallionen wie Calcium, Eisen (II), Eisen (III) und Aluminium. Diese Reaktionen finden in der Regel in wässrigen Lösungen bei neutralem oder leicht alkalischem pH-Wert statt.

Hauptprodukte, die gebildet werden: Die Hauptprodukte dieser Chelatbildungsreaktionen sind die Metallkomplexe von Gluceptat-Natrium, wie Calciumgluceptat, Eisen (II)-Gluceptat, Eisen (III)-Gluceptat und Aluminiumgluceptat .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

- Natriumgluconat

- Calciumgluceptat

- Eisen (II)-Gluceptat

- Eisen (III)-Gluceptat

Vergleich: Gluceptat-Natrium ist aufgrund seiner hohen Stabilität und Verträglichkeit mit stark alkalischen Medien einzigartig. Im Gegensatz zu Natriumgluconat, das hauptsächlich in Lebensmitteln und Pharmazeutika verwendet wird, ist Gluceptat-Natrium vielseitiger und wird in einer größeren Bandbreite industrieller Anwendungen eingesetzt .

Biologische Aktivität

D-glycero-D-gulo-heptonic acid, monosodium salt (CAS Number: 10094-62-9), is a carbohydrate acid derived from D-glucose. This compound has garnered interest due to its potential biological activities, particularly in chelation and its role in various biochemical pathways. This article explores the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

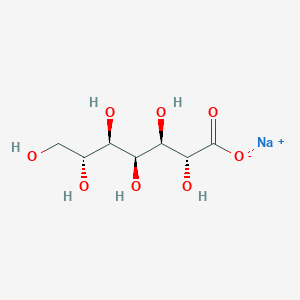

D-glycero-D-gulo-heptonic acid is characterized by a seven-carbon chain with multiple hydroxyl groups, which contribute to its reactivity and interaction with metal ions. Its structural formula can be represented as follows:

This compound exists as a monosodium salt, enhancing its solubility and bioavailability in physiological conditions.

Chelating Agent

One of the most notable biological activities of D-glycero-D-gulo-heptonic acid is its ability to act as a chelating agent. It can effectively bind various metal ions, including:

- Iron

- Copper

- Lead

This property is particularly beneficial in detoxifying heavy metals from biological systems, facilitating their excretion and reducing toxicity levels in organisms .

Role in Sugar Nucleotide Synthesis

Research indicates that heptonic acids, including D-glycero-D-gulo-heptonic acid, may serve as precursors in the synthesis of sugar nucleotides. These molecules are crucial for numerous cellular processes, including energy metabolism and biosynthesis of nucleic acids.

Study on Metal Ion Binding

A study investigated the binding efficacy of D-glycero-D-gulo-heptonic acid with various metal ions. The results demonstrated that the compound forms stable complexes with lead and copper ions, significantly enhancing their solubility in aqueous solutions. This property suggests potential applications in environmental remediation and therapeutic interventions for heavy metal poisoning.

| Metal Ion | Binding Affinity (K_d) | Stability Constant |

|---|---|---|

| Lead | 0.45 mM | 3.2 × 10^4 |

| Copper | 0.30 mM | 4.5 × 10^5 |

Radiolabeling Studies

In a radiolabeling study involving the use of D-glycero-D-gulo-heptonic acid as a ligand for technetium-99m (99mTc), researchers found that the compound could be effectively used to create radiopharmaceuticals for imaging applications. The biodistribution studies indicated low uptake in non-target tissues while showing significant accumulation in tumor sites, suggesting its utility in targeted imaging for cancer diagnostics .

Comparative Analysis with Related Compounds

D-glycero-D-gulo-heptonic acid shares structural similarities with other carbohydrate-derived compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | CAS Number | Notable Features |

|---|---|---|

| D-glycero-D-gulo-heptonic acid | 10094-62-9 | Effective chelator; seven-carbon chain |

| D-gluconic acid, sodium salt | 527-07-1 | Common chelating agent; simpler structure |

| D-glycero-D-ido-heptonic acid | 13007-85-7 | Isomer with different properties |

Eigenschaften

IUPAC Name |

sodium;(2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O8.Na/c8-1-2(9)3(10)4(11)5(12)6(13)7(14)15;/h2-6,8-13H,1H2,(H,14,15);/q;+1/p-1/t2-,3-,4+,5-,6-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMYOMWCQJXWGEN-WYRLRVFGSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H]([C@H](C(=O)[O-])O)O)O)O)O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NaO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

87-74-1 (Parent) | |

| Record name | Gluceptate Sodium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013007857 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50892018 | |

| Record name | Sodium D-glycero-D-guloheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50892018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | D-glycero-D-gulo-Heptonic acid, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

13007-85-7, 31138-65-5 | |

| Record name | Gluceptate Sodium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013007857 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-glycero-D-gulo-Heptonic acid, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium D-glycero-D-guloheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50892018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium D-glycero-D-gulo-heptonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.576 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sodium glucoheptonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.877 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLUCEPTATE SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3D49LE7HM2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.